![molecular formula C16H16O2 B14614544 1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene CAS No. 59276-81-2](/img/structure/B14614544.png)
1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene is an organic compound with the molecular formula C16H16O2. It is also known as (E)-3,4’-Dimethoxystilbene. This compound is a derivative of stilbene, characterized by the presence of methoxy groups on the benzene rings. Stilbenes are a group of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with 3-methoxybenzyl bromide in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, followed by a Wittig reaction to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Catalysts and advanced purification techniques, such as column chromatography, may also be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding dihydrostilbene derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed
Oxidation: Quinones
Reduction: Dihydrostilbene derivatives
Substitution: Halogenated, nitrated, or sulfonated derivatives
Applications De Recherche Scientifique
1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene involves its interaction with molecular targets and pathways related to its biological activities. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes .
Comparaison Avec Des Composés Similaires
1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene can be compared with other similar compounds, such as:
4-Methoxystilbene: Similar structure but lacks the methoxy group on the 3-position of the benzene ring.
3,5-Dimethoxystilbene: Contains additional methoxy groups on the benzene rings, which may alter its chemical and biological properties.
4-Methoxyazobenzene: Contains an azo group instead of the ethenyl linkage, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
59276-81-2 |
|---|---|
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
1-methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C16H16O2/c1-17-15-10-8-13(9-11-15)6-7-14-4-3-5-16(12-14)18-2/h3-12H,1-2H3 |
Clé InChI |
PMVLDTCOUSZSHN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=CC2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


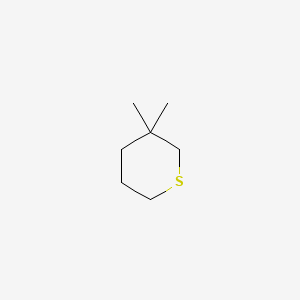
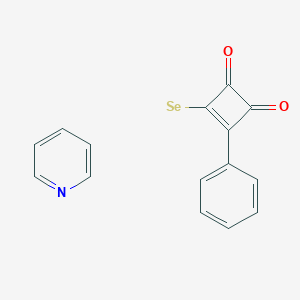

![3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B14614481.png)
![[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14614483.png)
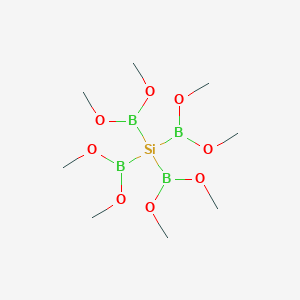
![2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614492.png)
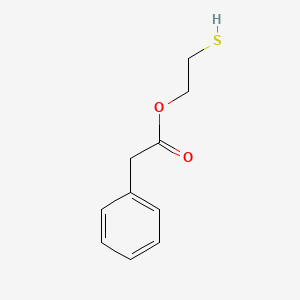

![1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14614507.png)
![4-[(3-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614514.png)
![4-Methyltetrazolo[1,5-a]quinazolin-5(4h)-one](/img/structure/B14614515.png)
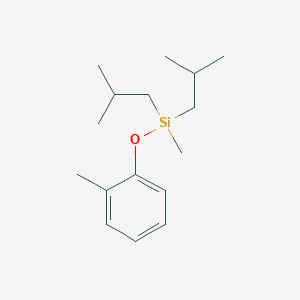
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1,3,5-tricarbonitrile](/img/structure/B14614548.png)
